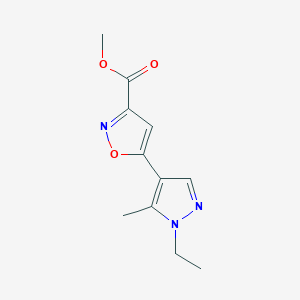
Methyl 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate, also known as EPM-706, is a small molecule inhibitor that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research and development.
作用机制
The mechanism of action of Methyl 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate involves its ability to inhibit the activity of a specific enzyme called glycogen synthase kinase-3 beta (GSK-3β). This enzyme plays a key role in various cellular processes, including cell growth and proliferation. By inhibiting the activity of GSK-3β, Methyl 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate can disrupt these processes and potentially inhibit the growth of cancer cells.
Biochemical and Physiological Effects
Methyl 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory activity, it has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease. It has also been shown to have anti-diabetic effects, with studies demonstrating its ability to improve glucose tolerance and insulin sensitivity.
实验室实验的优点和局限性
One of the main advantages of Methyl 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate is its ability to selectively inhibit the activity of GSK-3β, making it a potentially safer and more effective therapeutic agent than other GSK-3β inhibitors. However, like all small molecule inhibitors, Methyl 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate has limitations in terms of its specificity and potential off-target effects. Further research is needed to fully understand the advantages and limitations of this compound for lab experiments.
未来方向
There are many potential future directions for research on Methyl 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate. One area of focus could be the development of more potent and selective inhibitors of GSK-3β, which could have even greater therapeutic potential. Additionally, further studies are needed to fully understand the biochemical and physiological effects of Methyl 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate, and to identify other potential therapeutic applications for this compound. Overall, Methyl 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate represents a promising area of research for the development of new therapeutic agents.
合成方法
The synthesis of Methyl 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate involves a multi-step process that includes the reaction of 5-methylisoxazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 1-ethyl-5-methyl-1H-pyrazole-4-amine to form the desired product, which is then methylated using dimethyl sulfate. The final product is obtained after purification and isolation steps.
科学研究应用
Methyl 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate has been the subject of numerous scientific studies, with a focus on its potential as a therapeutic agent. It has been found to have anti-tumor activity, with studies showing that it can inhibit the growth of various cancer cell lines. Additionally, it has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
methyl 5-(1-ethyl-5-methylpyrazol-4-yl)-1,2-oxazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-4-14-7(2)8(6-12-14)10-5-9(13-17-10)11(15)16-3/h5-6H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNRWPSGFXMIKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C2=CC(=NO2)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


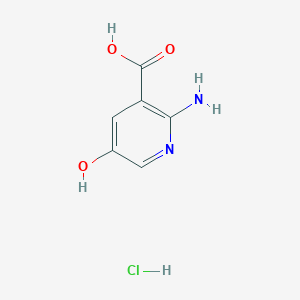
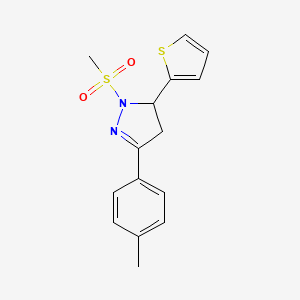
![Methyl 4-[7-[(2-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2708641.png)
![7-methyl-N-(4-methylbenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2708642.png)
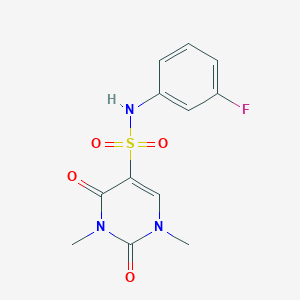
![6-(4-methoxyphenethyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2708645.png)
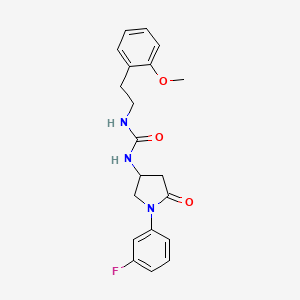



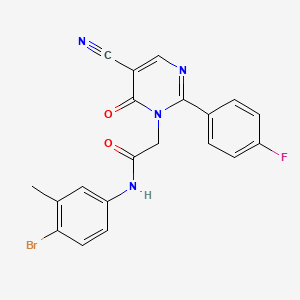
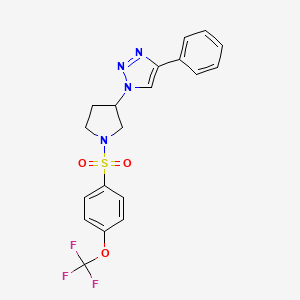
![N-(4-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)ethyl)phenyl)acetamide](/img/structure/B2708656.png)